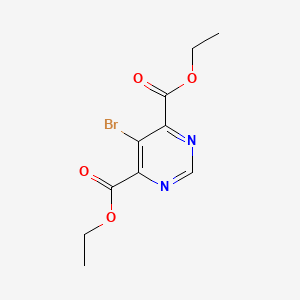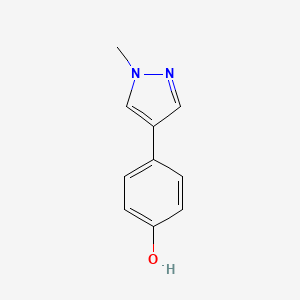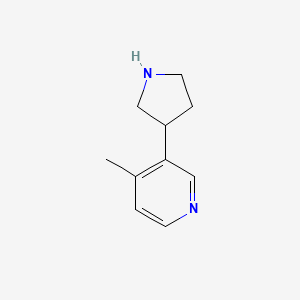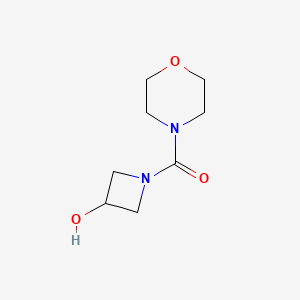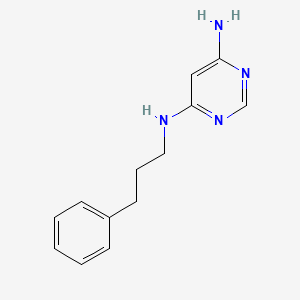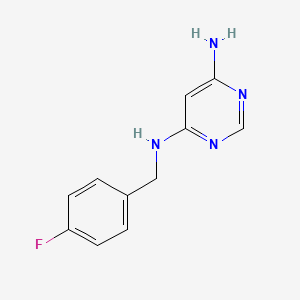![molecular formula C11H16N2O3 B1470046 1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1513281-80-5](/img/structure/B1470046.png)
1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
1-(Butylcarbamoyl)methyl-1H-pyrrole-3-carboxylic acid (1-BCMP) is an important organic compound that has been widely studied in the scientific community. It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound, and is used in a variety of applications due to its unique properties. 1-BCMP has been found to have a number of biological and physiological effects, which makes it a potential therapeutic agent for a range of diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates : This study presents the synthesis of methyl 1-tert-butylaziridine-2-carboxylate and its subsequent reactions, which could be relevant to understanding the chemical behavior of similar compounds like 1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid (Porta, Capuzzi, & Bettarini, 1994).
Pyrrolopyridine Analogs of Nalidixic Acid : This research discusses the synthesis of pyrrolopyridine analogs from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, which shares a structural similarity with the compound (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Recyclization of Methyl 1-Aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates : This study focuses on the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with hydrazines, a process that could provide insights into the reactivity of similar compounds (Filimonov, Silaichev, Kodess, Ezhikova, & Maslivets, 2015).
Regio-selective Synthesis of Novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic Acid Building Block : This research offers a regio-selective synthesis approach for a similar compound, which may provide valuable insights for synthesizing 1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid (Nguyen, Schiksnis, & Michelotti, 2009).
Potential Applications in Pharmacology
Synthesis of Some Novel (E)-Methyl 2,4-Dimethyl-5-(3-oxo-3-Phenylprop-1-en-1-yl)-1H-Pyrrole-3-Carboxylate Derivatives as Antimicrobial Agents : This paper discusses the synthesis and evaluation of novel pyrrole-3-carboxylate derivatives for antimicrobial activities, suggesting potential pharmacological applications for structurally related compounds (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Spiroheterocyclization of Methyl 1-Aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates : The study presents the interaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with arylamino-inden-1-ones, highlighting potential applications in creating novel pharmaceutical compounds (Silaichev, Filimonov, Slepukhin, & Maslivets, 2012).
Propiedades
IUPAC Name |
1-[2-(butylamino)-2-oxoethyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-3-5-12-10(14)8-13-6-4-9(7-13)11(15)16/h4,6-7H,2-3,5,8H2,1H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQYOHZDHVKJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



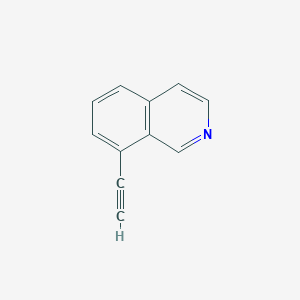
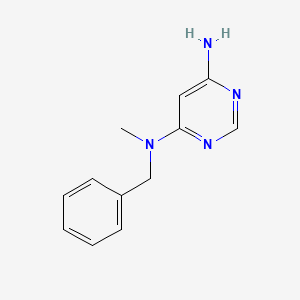
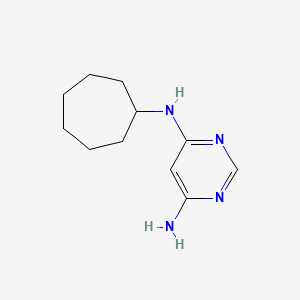
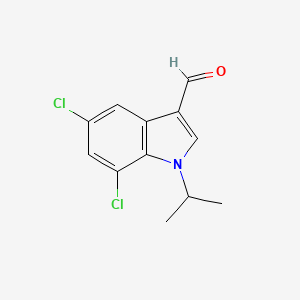
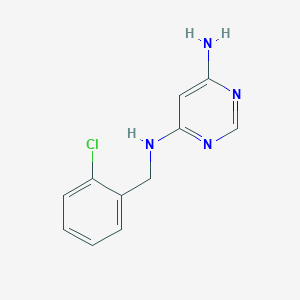
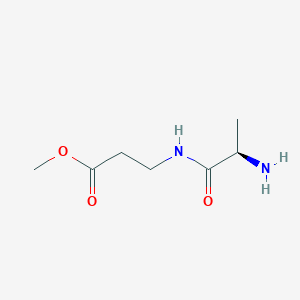
![(1-methoxypropan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469974.png)
![2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469975.png)
